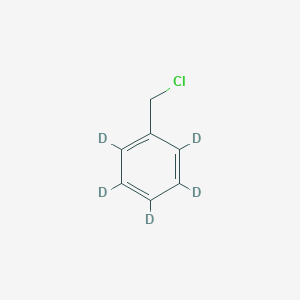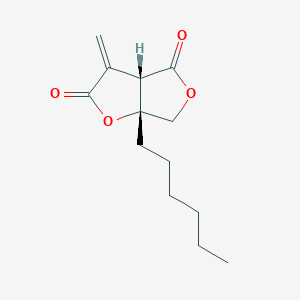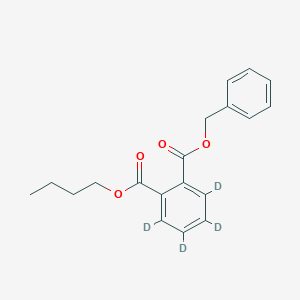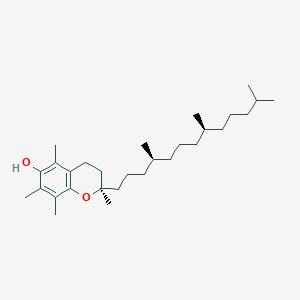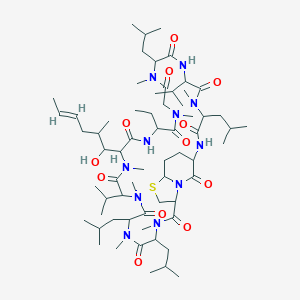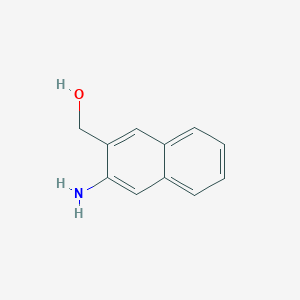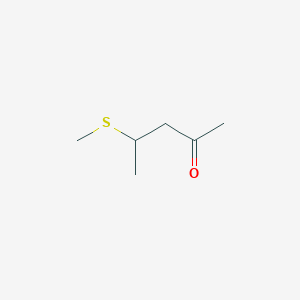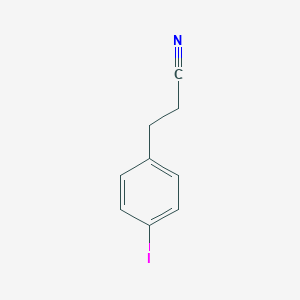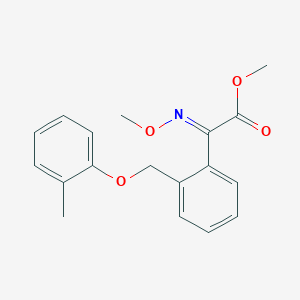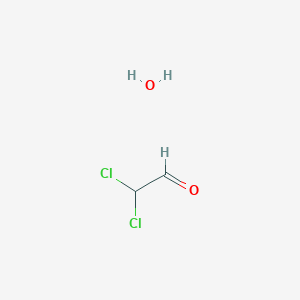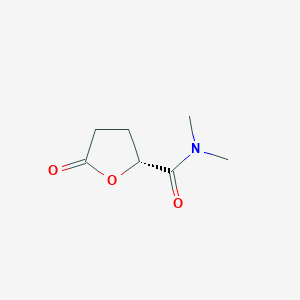
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide, also known as DMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOC is a white crystalline powder that is soluble in water and ethanol.
Mechanism Of Action
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide acts as a carbonylating agent, which means it can add a carbonyl group to a molecule. This mechanism of action has been used in various reactions, including the synthesis of β-lactams and the preparation of amides.
Biochemical And Physiological Effects
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been reported to have anti-tumor activity and has been used in the development of anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in laboratory experiments is its ability to act as a carbonylating agent, which can be useful in the synthesis of various compounds. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is its low yield, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the use of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in scientific research. One potential application is in the development of new anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have anti-tumor activity, and further research could lead to the development of more effective anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could also be used in the development of new anti-inflammatory drugs, as it has been shown to have anti-inflammatory properties. Additionally, (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could be used in the synthesis of new chiral compounds, which could have applications in various fields, including pharmaceuticals and materials science.
Synthesis Methods
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of dimethylamine with ethyl oxalate to form N,N-dimethylglycine ethyl ester. The second step involves the reaction of N,N-dimethylglycine ethyl ester with ethyl chloroformate to form N,N-dimethylglycine ethyl carbamate. The third step involves the reaction of N,N-dimethylglycine ethyl carbamate with sodium hydroxide to form (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide. The overall yield of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is approximately 60%.
Scientific Research Applications
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been used in various scientific research applications, including as a building block in organic synthesis, as a reagent in the preparation of chiral compounds, and as a protecting group for carboxylic acids. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been used as a catalyst in various reactions, including the synthesis of β-lactams and the preparation of amides.
properties
CAS RN |
146917-06-8 |
|---|---|
Product Name |
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2R)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
FXIQOWGSQOLZSR-RXMQYKEDSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCC(=O)O1 |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
synonyms |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



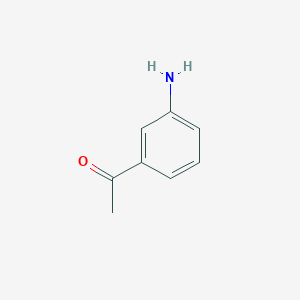
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)
